

Spectroscopic data (NMR, IR, Mass Spec) of 7-Chloroquinoline-8-carboxylic acid

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Compound of Interest

Compound Name: 7-Chloroquinoline-8-carboxylic acid

Cat. No.: B133622

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An In-depth Technical Guide to the Spectroscopic Data of **7-Chloroquinoline-8-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-chloroquinoline-8-carboxylic acid**, a quinoline derivative of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental spectra for **7-chloroquinoline-8-carboxylic acid** in the public domain, this guide presents a combination of data for closely related compounds and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **7-chloroquinoline-8-carboxylic acid** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **7-chloroquinoline-8-carboxylic acid** are presented below, based on the analysis of related quinoline derivatives.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for **7-Chloroquinoline-8-carboxylic acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.9 - 9.1	d	~4.5
H-3	7.5 - 7.7	dd	~8.5, 4.5
H-4	8.2 - 8.4	d	~8.5
H-5	7.8 - 8.0	d	~8.8
H-6	7.6 - 7.8	d	~8.8
COOH	11.0 - 13.0	s (broad)	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **7-Chloroquinoline-8-carboxylic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~150
C-3	~122
C-4	~137
C-4a	~128
C-5	~129
C-6	~127
C-7	~136
C-8	~130
C-8a	~148
COOH	~168

Note: Predicted values are based on data from similar quinoline structures and are subject to solvent and concentration effects.^[4]

Infrared (IR) Spectroscopy

The IR spectrum of **7-chloroquinoline-8-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 3: Characteristic IR Absorption Bands for **7-Chloroquinoline-8-carboxylic acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad, Strong
C-H (Aromatic)	3000-3100	Medium
C=O (Carboxylic Acid)	1680-1710	Strong
C=N (Quinoline)	1600-1620	Medium
C=C (Aromatic)	1450-1580	Medium-Strong
C-O (Carboxylic Acid)	1210-1320	Strong
C-Cl	750-850	Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

The mass spectrum of **7-chloroquinoline-8-carboxylic acid** would provide information about its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for **7-Chloroquinoline-8-carboxylic acid**

m/z	Ion	Predicted Relative Intensity
207/209	[M] ⁺	Moderate (Isotopic pattern for Cl)
190/192	[M-OH] ⁺	Low
162/164	[M-COOH] ⁺	High
127	[M-COOH-Cl] ⁺	Moderate

Note: Fragmentation is predicted to involve the loss of the carboxylic acid group and the chlorine atom.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **7-chloroquinoline-8-carboxylic acid**.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 14 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **7-chloroquinoline-8-carboxylic acid** sample onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer equipped with a Universal ATR accessory.
- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry

Sample Preparation (for ESI-MS):

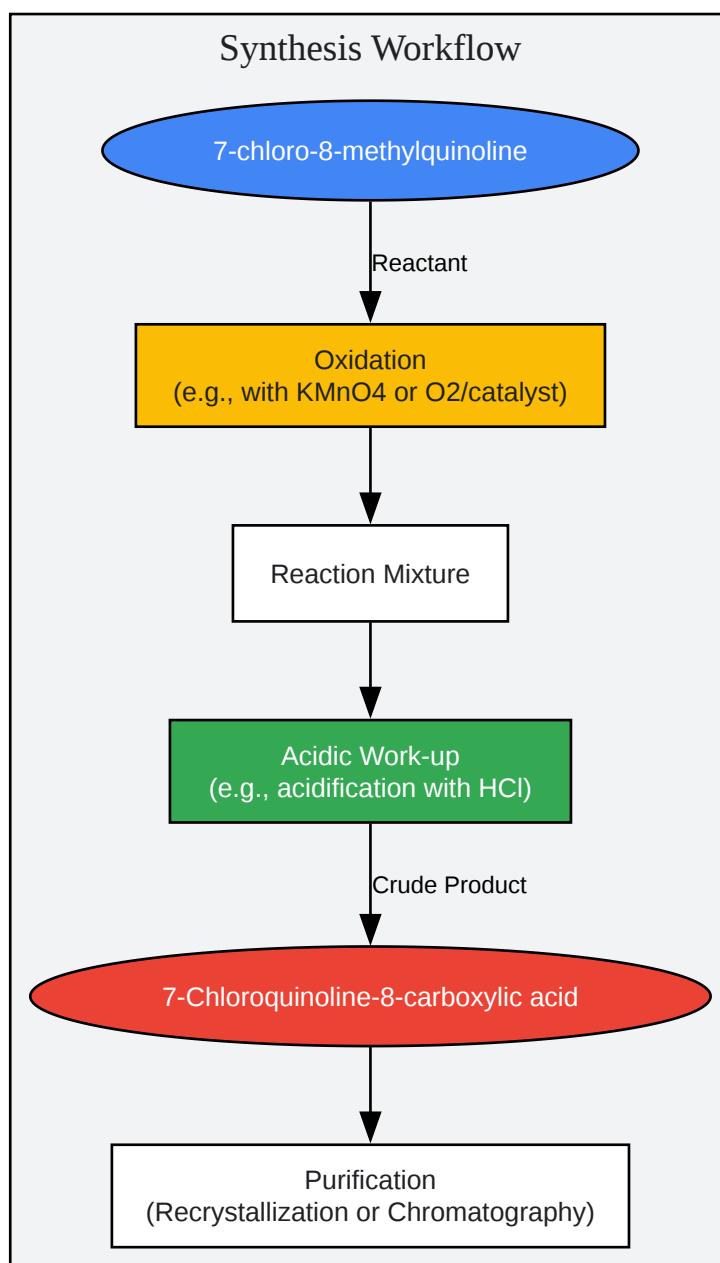
- Prepare a stock solution of **7-chloroquinoline-8-carboxylic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (LC-MS with ESI source):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Collision Energy (for MS/MS): Varied to optimize fragmentation.

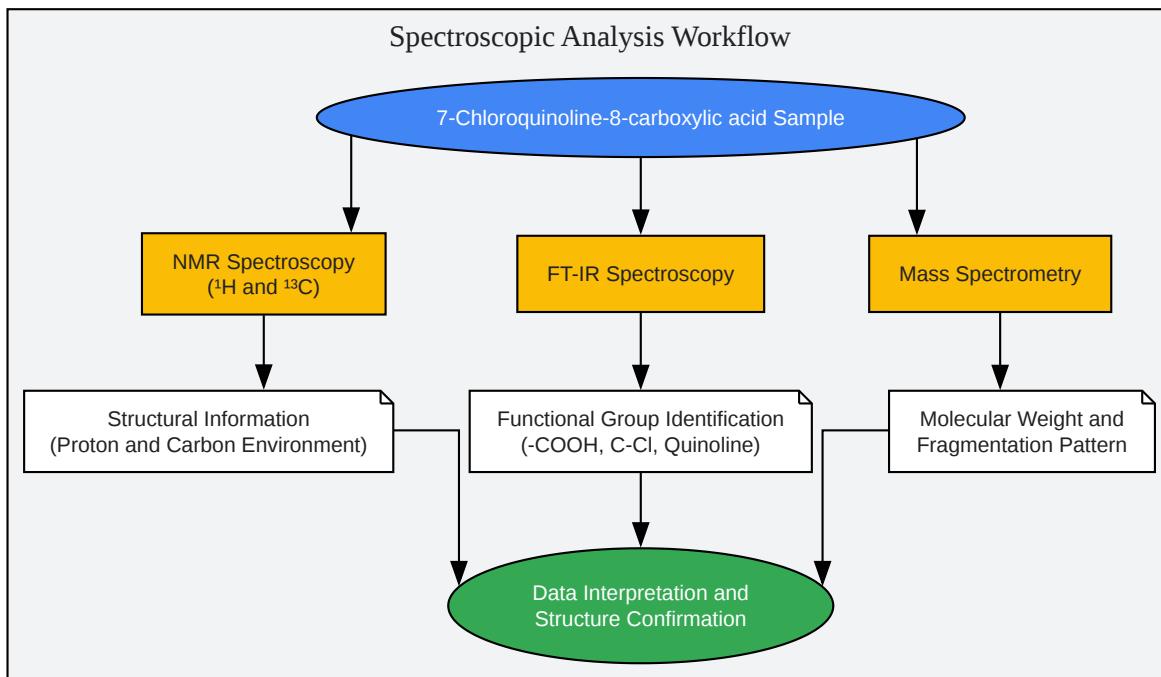
Visualizations

The following diagrams illustrate key workflows related to **7-chloroquinoline-8-carboxylic acid**.



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Caption: Synthesis of **7-Chloroquinoline-8-carboxylic acid**.



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